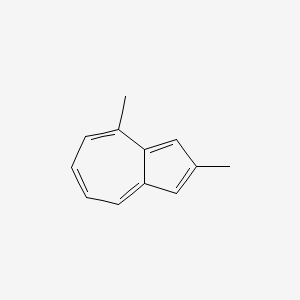
2,4-Dimethylazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethylazulene is an aromatic hydrocarbon that belongs to the azulene family Azulenes are known for their deep blue color, which is quite unusual for small unsaturated aromatic compounds The unique structure of azulenes, including this compound, results from the fusion of cyclopentadiene and cycloheptatriene rings, forming a 10 π-electron system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dimethylazulene can be synthesized through several methods. One common approach involves the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils. Another method includes the conversion of 4-isopropyltropolone to 3-acetyl-5-isopropyl-8-methyl-2H-cyclohepta[b]furan-2-one, followed by the application of azulene synthesis to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification of azulene derivatives from natural sources such as essential oils. The process includes steam distillation, followed by chemical modifications to introduce the desired methyl groups .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethylazulene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce this compound to its corresponding dihydro or tetrahydro derivatives.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts reactions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Alkylated or acylated azulenes
Applications De Recherche Scientifique
2,4-Dimethylazulene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex azulene derivatives, which are valuable in studying aromaticity and electronic properties.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Azulene compounds, including this compound, are explored for their potential in treating peptic ulcers, leukemia, and diabetes.
Industry: Utilized in the development of optoelectronic devices due to their unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,4-Dimethylazulene involves its interaction with various biological pathways. One key mechanism is the inhibition of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the biosynthesis of prostaglandins, mediators of inflammation . Additionally, the compound’s unique electronic structure allows it to interact with cellular membranes and proteins, exerting its effects through multiple pathways.
Comparaison Avec Des Composés Similaires
Guaiazulene: 1,4-Dimethyl-7-isopropylazulene, known for its anti-inflammatory and antimicrobial properties.
Chamazulene: Found in chamomile oil, known for its anti-inflammatory effects.
Vetivazulene: 4,8-Dimethyl-2-isopropylazulene, found in vetiver oil, used in perfumery and aromatherapy.
Uniqueness: 2,4-Dimethylazulene stands out due to its specific substitution pattern, which imparts unique electronic properties and reactivity. Its deep blue color and stability make it a valuable compound for various applications, from scientific research to industrial uses.
Propriétés
Numéro CAS |
556826-35-8 |
|---|---|
Formule moléculaire |
C12H12 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
2,4-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-7-11-6-4-3-5-10(2)12(11)8-9/h3-8H,1-2H3 |
Clé InChI |
RMUYNPJYBVUSOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C2C1=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[4-(benzyloxy)-3-methoxyphenyl]but-2-enoate](/img/structure/B14218272.png)
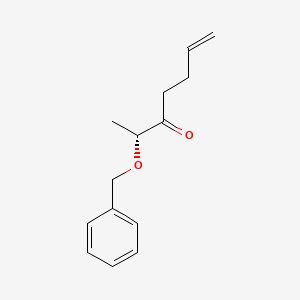
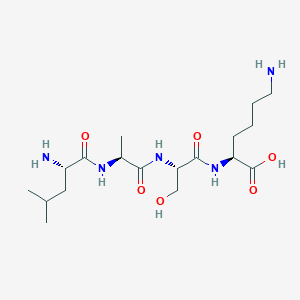
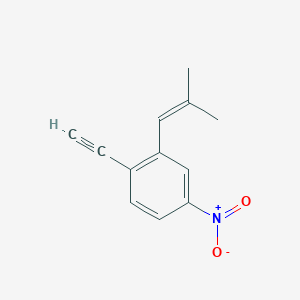
![1H-Indole, 3-[[4-(2,3-dichlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14218298.png)
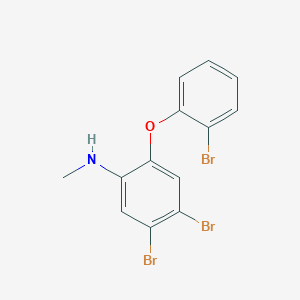
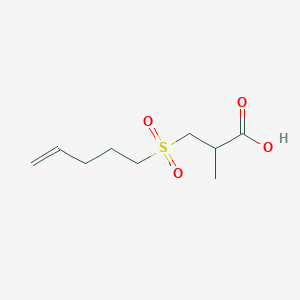
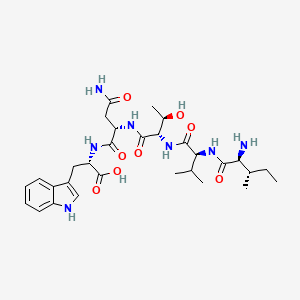
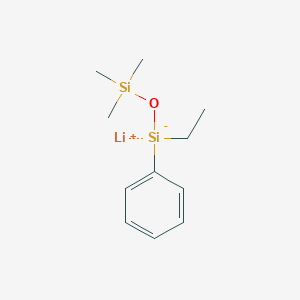
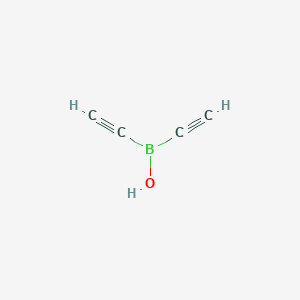
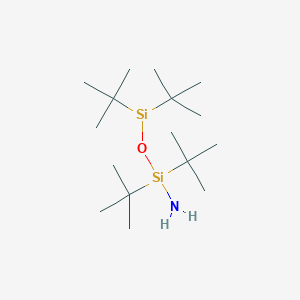
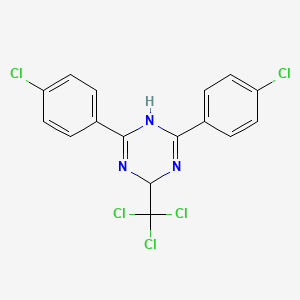
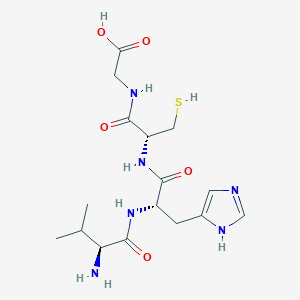
![4-[5-[5-[5-[[5-[5-(5-Pyridin-4-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]disulfanyl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]pyridine](/img/structure/B14218345.png)
